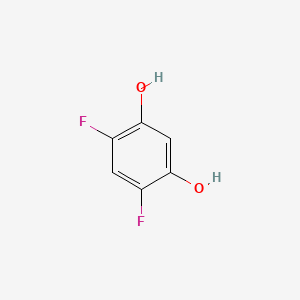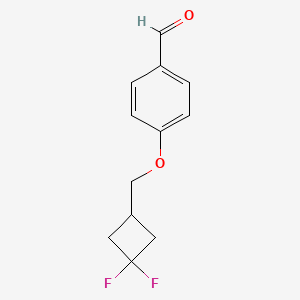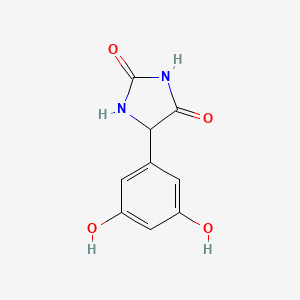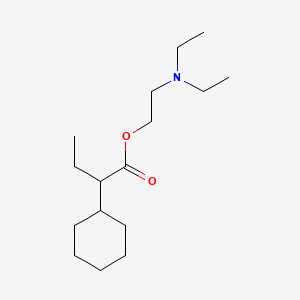
Hexetylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexetylamine is a versatile chemical compound that falls into the category of aliphatic amines. It is a colorless liquid with a strong, fishy odor characteristic of amines. The chemical formula for this compound is C₆H₁₃N, and it has a boiling point of approximately 131.5°C . This compound is an essential building block in various industries, including pharmaceuticals, agriculture, and surfactants .
Métodos De Preparación
Hexetylamine can be synthesized through several methods. One common synthetic route involves the reaction of hexyl chloride with ammonia, yielding this compound and ammonium chloride. This process is typically conducted under high pressure and elevated temperature conditions . Another method involves reacting hexanol with ammonia under similar conditions . These methods allow for the large-scale production of this compound to meet industrial demands.
Análisis De Reacciones Químicas
Hexetylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, this compound can be converted to hexylamine oxide using oxidizing agents such as hydrogen peroxide. Reduction reactions can convert this compound to hexane using reducing agents like lithium aluminum hydride. Substitution reactions involve replacing the amine group with other functional groups, often using reagents like alkyl halides .
Aplicaciones Científicas De Investigación
Hexetylamine has a wide range of scientific research applications. In chemistry, it serves as a key intermediate in the synthesis of various chemical substances, including pesticides, pharmaceuticals, and rubber chemicals . In biology and medicine, this compound is used in the development of surfactants, which lower the surface tension between two liquids or between a liquid and a solid . It is also a vital component in many corrosion inhibitors, especially those utilized in the oil and gas industry .
Mecanismo De Acción
The mechanism of action of hexetylamine involves its interaction with molecular targets and pathways within biological systems. This compound can act as a nucleophile, attacking electrophilic centers in various chemical reactions. Its high affinity for proteins and polymers containing electronegative sites allows it to interact with specific regions within cells, influencing cellular activities and functions .
Comparación Con Compuestos Similares
Hexetylamine can be compared with other aliphatic amines such as methylamine, ethylamine, and propylamine. While all these compounds share similar chemical properties, this compound’s longer carbon chain provides it with unique characteristics, such as higher boiling points and different solubility profiles . This makes this compound particularly useful in applications requiring specific physical and chemical properties.
Conclusion
This compound is a valuable compound with diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique properties and versatile reactivity make it an essential building block in the synthesis of numerous chemical substances. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in scientific research and industrial applications.
Propiedades
Número CAS |
20145-18-0 |
|---|---|
Fórmula molecular |
C16H31NO2 |
Peso molecular |
269.42 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-cyclohexylbutanoate |
InChI |
InChI=1S/C16H31NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h14-15H,4-13H2,1-3H3 |
Clave InChI |
HCBIRCILKYQAPU-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1CCCCC1)C(=O)OCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-(2,6-Pyridinediyl)bis[2,2,2-trifluoroethanone]](/img/structure/B13434316.png)
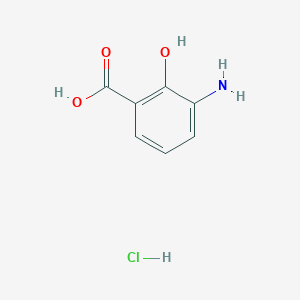
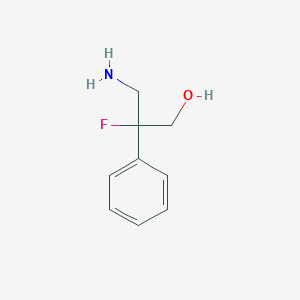
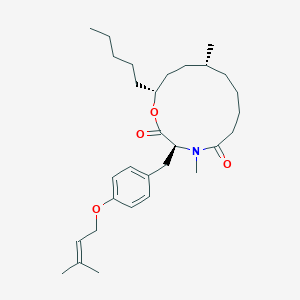
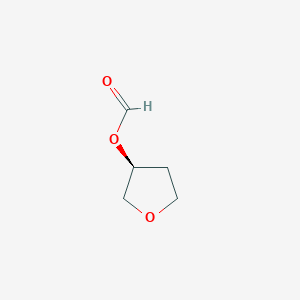
![18-Deoxo-9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-Omethylleucomycin V](/img/structure/B13434352.png)
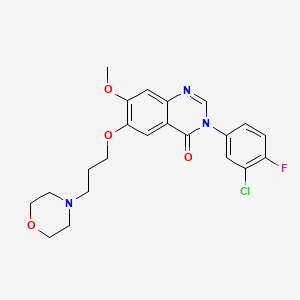
![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B13434356.png)
![Benzonitrile, 4-[2-[(1R,2S)-2-(2,5-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-4-thiazolyl]-, rel-](/img/structure/B13434364.png)
![disodium;2-[[(4R)-4-[(3S,7S,8S,10R,13R,14R)-7-hydroxy-3-sulfonatooxy-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13434377.png)
![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B13434383.png)
